N-(3-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
This compound belongs to the class of sulfanyl-acetamide derivatives fused with a triazolo-pyridazine scaffold. Its structure includes a 3-fluorophenyl group linked via an acetamide chain to a [1,2,4]triazolo[4,3-b]pyridazine core substituted with a pyridin-2-yl moiety at position 2.
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN6OS/c19-12-4-3-5-13(10-12)21-16(26)11-27-17-8-7-15-22-23-18(25(15)24-17)14-6-1-2-9-20-14/h1-10H,11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKSWBVCLZOZRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 3-fluoroaniline and 2-pyridylhydrazine, followed by cyclization and functional group transformations to form the final product. Common reaction conditions include the use of solvents like dimethylformamide (DMF) or dichloromethane (DCM), catalysts such as palladium or copper, and temperature control to optimize yields.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with considerations for cost-effectiveness, safety, and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: Halogen atoms in the fluorophenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and nucleophiles like amines or thiols for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes or as a potential therapeutic agent.
Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved would require detailed experimental studies.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs are distinguished by variations in substituents on the triazolo-pyridazine core, phenyl/heteroaryl groups, or modifications to the acetamide chain. Below is a systematic comparison based on evidence from patents, chemical databases, and synthetic studies.
Table 1: Key Structural Analogues and Their Features
Key Findings from Comparative Analysis
Methyl or ethoxy substituents (e.g., 877634-23-6, 891117-12-7) are associated with agrochemical applications, as seen in flumetsulam (a triazolopyrimidine sulfonamide herbicide) .
Role of Heterocyclic Moieties: The pyridin-2-yl group in the target compound may enhance binding to metalloenzymes or kinase ATP pockets due to its nitrogen-rich aromatic system.
Synthetic Accessibility :
- Alkylation of triazole-thiones with α-chloroacetamides (as in ) is a common route for sulfanyl-acetamide synthesis. The target compound likely follows similar protocols but requires pyridin-2-yl incorporation at the triazolo-pyridazine core .
Biological Activity
N-(3-fluorophenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a novel compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential clinical implications.
- Molecular Formula : C18H13FN6OS
- Molecular Weight : 380.3988 g/mol
- CAS Number : 868967-39-9
- SMILES Notation : O=C(Nc1ccccc1F)CSc1ccc2n(n1)c(nn2)c1ccccn1
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.125 - 8 μg/mL |
| Escherichia coli | 0.125 - 8 μg/mL |
| Pseudomonas aeruginosa | 0.125 - 8 μg/mL |
| Klebsiella pneumoniae | 0.125 - 8 μg/mL |
These results suggest that this compound may be effective against both drug-sensitive and drug-resistant strains of bacteria .
Antitubercular Activity
In a study focused on developing anti-tubercular agents, derivatives similar to this compound were tested against Mycobacterium tuberculosis. Some derivatives exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating a strong potential for further development as anti-tubercular agents .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within microbial cells:
- Enzyme Inhibition : The triazole structure is known to inhibit enzymes critical for bacterial survival.
- Membrane Disruption : Compounds with similar structures have shown the ability to disrupt bacterial membranes, leading to cell lysis.
Case Studies and Research Findings
A significant body of research has explored the pharmacological attributes of triazole derivatives:
- A review highlighted the broad spectrum of activity exhibited by triazole compounds against various pathogens, including antifungal and antibacterial properties .
- Another study reported that specific derivatives demonstrated excellent activity against resistant strains of bacteria and were non-toxic to human cell lines (HEK-293) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
